2-Nonanol
Overview
Description
2-Nonanol, also known as nonan-2-ol, is an organic compound with the chemical formula C₉H₂₀O. It is a simple alcohol characterized by a nine-carbon backbone with a hydroxyl group attached to the second carbon atom. This compound is known for its cucumber-like odor and is found naturally in oysters. It is also used by several insects as a pheromone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nonanol can be synthesized through the hydrogenation of nonanal. The process involves the following steps:
Raw Material Preparation: Nonanal is prepared either through petrochemical routes or bio-fermentation.
Hydrogenation Reaction: Nonanal is subjected to hydrogenation in the presence of a metal catalyst such as nickel or copper.
Post-Treatment: The reaction mixture is cooled, and the product is distilled to separate unreacted nonanal and nonanol. Acidic impurities are removed by alkaline washing, followed by neutral washing with water.
Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic route but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Nonanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to 2-nonanone using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to nonane using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products:
Oxidation: 2-Nonanone.
Reduction: Nonane.
Substitution: Various substituted nonane derivatives depending on the substituent used.
Scientific Research Applications
2-Nonanol has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Acts as a pheromone in insect behavior studies.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of flavors, fragrances, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Nonanol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Pheromone Activity: It binds to specific receptors in insects, triggering behavioral responses.
Comparison with Similar Compounds
2-Nonanol can be compared with other similar compounds such as:
2-Nonanone: An oxidation product of this compound with a ketone functional group.
1-Nonanol: An isomer with the hydroxyl group attached to the first carbon atom.
2-Octanol: A shorter-chain alcohol with similar properties.
Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and physical properties compared to its isomers and homologs .
Properties
IUPAC Name |
nonan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDNVOAEIVQRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862323 | |
Record name | 2-Nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid | |
Record name | 2-Nonanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Nonanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/399/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
193.00 to 194.00 °C. @ 760.00 mm Hg | |
Record name | 2-Nonanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.259 mg/mL at 15 °C, insoluble in water; soluble in alcohol and oils | |
Record name | 2-Nonanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Nonanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/399/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.823-0.847 (20°) | |
Record name | 2-Nonanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/399/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
628-99-9 | |
Record name | (±)-2-Nonanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nonanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NONANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nonanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NONANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292T5234DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Nonanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-35.5 °C | |
Record name | 2-Nonanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Nonanol?
A1: The molecular formula of this compound is C9H20O, and its molecular weight is 144.25 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: this compound exhibits distinct infrared and near-infrared absorption bands related to the OH stretching vibrations. These absorptions are particularly valuable for studying its hydration behavior in solutions. [, ]
Q3: How does this compound behave in different solvent environments?
A3: Research indicates that hydrocarbon solvents like heptane behave as inert solvents for this compound, preserving the intrinsic properties of its hydroxyl group. In contrast, polar solvents like 1-chlorooctane or carbon tetrachloride can significantly influence its behavior. []
Q4: How does the structure of this compound influence its incorporation into lipid bilayers?
A4: Studies using DPPC LUVs (large unilamellar vesicles) demonstrate that the position of the hydroxyl group and the degree of branching in this compound and its isomers influence their ability to incorporate into lipid bilayers. Centralized hydroxyl groups and branching tend to reduce incorporation. []
Q5: Can this compound be catalytically converted to other valuable compounds?
A5: Yes, research has shown that Ru-based catalysts can effectively deoxygenate bio-based 3-hydroxydecanoic acid into various products, including this compound. Further modifications to the catalytic system allow for the production of linear alkanes like nonane and decane, useful as diesel and jet fuels. []
Q6: How does the structure of this compound affect its interaction with the C1 domains of Protein Kinase C alpha (PKCα)?
A6: Studies on PKCα activation show a distinct structure-activity relationship for n-alkanols. While 1-octanol activates PKCα, 1-heptanol does not, highlighting the importance of chain length. This compound displays enantiomer-specific activation, indicating the presence of spatially distinct binding regions within the C1 domains. []
Q7: What analytical techniques are commonly employed to study this compound?
A7: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used to identify and quantify this compound in complex mixtures, such as those found in food, essential oils, and biological samples. Headspace solid-phase microextraction (HS-SPME) is often used in conjunction with GC-MS for volatile compound analysis. [, , , , , , , , , , , ]
Q8: How is the hydration behavior of this compound investigated?
A8: Infrared and near-infrared spectroscopy are particularly useful for studying the hydration of this compound in hydrophobic solutions. The difference spectra obtained by subtracting the spectra before and after hydration reveal changes in the OH stretching bands, providing insights into the hydration structure. []
Q9: Is this compound involved in chemical communication among insects?
A9: Yes, this compound has been identified in the exocrine secretions of the Nearctic caddisfly Rhyacophila fuscula. [] Additionally, a mixture of (S)-(+)-2-heptanol and (S)-(+)-2-nonanol (1:1) attracts worker bees of Partamona droryana, Nannotrigona testaceicornis, and Frieseomelitta silvestrii, suggesting its potential role as a recruitment pheromone. []
Q10: What role does this compound play in the aroma profile of food?
A10: this compound contributes to the characteristic flavor profiles of various foods. For instance, it is a significant component of blue cheese aroma, increasing during the initial stages of ripening. [, ] It has also been identified as a key aroma compound in Chinese sweet rice wine. [] In contrast, this compound contributes to the undesirable "off" flavor that can develop in whey protein concentrate during storage. []
Q11: How does the presence of this compound in oil-in-water emulsions impact aroma release?
A11: Research shows that the composition and structure of oil-in-water emulsions significantly influence the release of aroma compounds like this compound. Factors such as lipid fraction, emulsifier fraction, and particle size distribution affect both the thermodynamic and kinetic components of aroma release. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.